molecular formula C21H15N3O4S2 B2440790 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate CAS No. 372490-28-3

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate

Cat. No. B2440790
CAS RN: 372490-28-3
M. Wt: 437.49
InChI Key: ZPARVDCFKFZFFC-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S .


Synthesis Analysis

Thiophene derivatives have been synthesized through various methods. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . It has a molecular mass of 84.14 g/mol, and a density of 1.051 g/ml .


Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions. For example, 2-Phenylbenzo[b]thiophenes are prepared by acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals .


Physical And Chemical Properties Analysis

Thiophene has a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene-based compounds continue to attract great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S2/c1-14-19(30-17-11-6-5-10-16(17)24(26)27)20(28-21(25)18-12-7-13-29-18)23(22-14)15-8-3-2-4-9-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPARVDCFKFZFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl thiophene-2-carboxylate

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